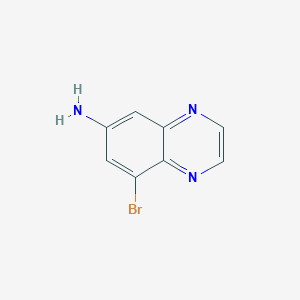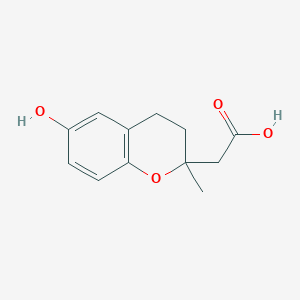
2,5-Dichlorobenzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorobenzyl acetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzyl acetate, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzyl acetate typically involves the esterification of 2,5-dichlorobenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2,5-Dichlorobenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2,5-dichlorobenzyl alcohol and acetic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to form 2,5-dichlorobenzoic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Hydrolysis: 2,5-Dichlorobenzyl alcohol and acetic acid.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Oxidation: 2,5-Dichlorobenzoic acid.
科学的研究の応用
2,5-Dichlorobenzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2,5-Dichlorobenzyl acetate, particularly its antimicrobial effects, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may interfere with protein synthesis by denaturing essential enzymes and proteins within the microbial cells.
類似化合物との比較
2,4-Dichlorobenzyl acetate: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzyl alcohol: The alcohol counterpart of 2,5-Dichlorobenzyl acetate.
2,5-Dichlorobenzoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
InChIキー |
DDHCMFWYAJOWAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)





